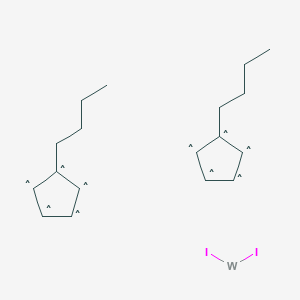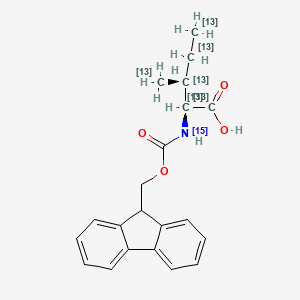
Fmoc-Ile-OH-13C6,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ile-OH-13C6,15N: is a labeled derivative of isoleucine, specifically N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-13C6,15N. This compound is characterized by the incorporation of stable isotopes carbon-13 and nitrogen-15, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ile-OH-13C6,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the isoleucine structure. The process typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced technologies and equipment helps in maintaining the quality and isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ile-OH-13C6,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups .
Scientific Research Applications
Chemistry: Fmoc-Ile-OH-13C6,15N is widely used in peptide synthesis, where it serves as a building block for creating labeled peptides. The incorporation of stable isotopes allows for detailed structural and functional studies using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The labeled compound helps in tracing metabolic pathways and understanding the dynamics of protein interactions .
Medicine: The compound is valuable in drug development and pharmacokinetics studies. It aids in understanding the absorption, distribution, metabolism, and excretion of drugs, providing insights into their efficacy and safety .
Industry: this compound finds applications in the production of labeled peptides and proteins for various industrial purposes, including diagnostics and therapeutic research .
Mechanism of Action
The mechanism of action of Fmoc-Ile-OH-13C6,15N involves its incorporation into peptides and proteins. The stable isotopes carbon-13 and nitrogen-15 do not alter the chemical properties of the compound but provide a means to trace and study its behavior in various systems. The molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Fmoc-Ile-OH-15N: A similar compound labeled with nitrogen-15.
Fmoc-Leu-OH-13C6,15N: A leucine derivative labeled with carbon-13 and nitrogen-15.
Fmoc-Gly-OH-13C2,15N: A glycine derivative labeled with carbon-13 and nitrogen-15
Uniqueness: Fmoc-Ile-OH-13C6,15N is unique due to its specific labeling with both carbon-13 and nitrogen-15, making it particularly useful for detailed NMR studies and metabolic tracing. Its structure and labeling provide distinct advantages in various research applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1 |
InChI Key |
QXVFEIPAZSXRGM-HJECYYBSSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

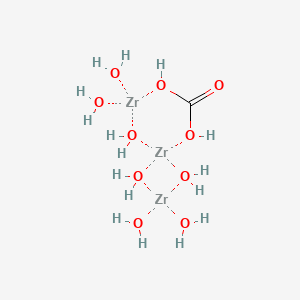
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)



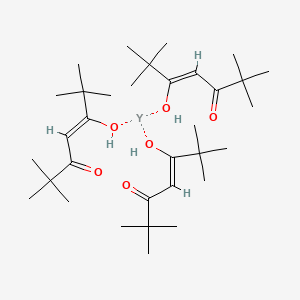
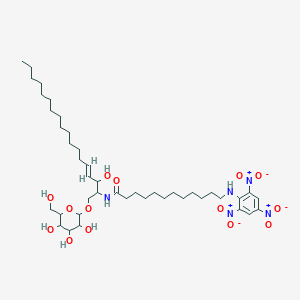
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)


![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
